molecular formula C11H15NO B6274088 rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine CAS No. 1807941-14-5

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine

Cat. No. B6274088
CAS RN: 1807941-14-5
M. Wt: 177.2
InChI Key:
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Description

“rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine” is a chemical compound with the CAS Number: 1807941-14-5 . It has a molecular weight of 177.25 . The compound is in liquid form .


Physical And Chemical Properties Analysis

“rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine” is a liquid . It has a molecular weight of 177.25 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Material Science Applications

Synthesis of Zinc(II) Complexes : Research has demonstrated the synthesis and characterization of zinc(II) complexes using camphor-based iminopyridines, highlighting their application in polymer science, specifically for the heterotactic-enriched polylactide from rac-lactide. These complexes exhibit a preference for heterotactic polylactide (PLA), indicating their potential use in the synthesis of biodegradable polymers with specific stereochemical configurations (Kwon, Nayab, & Jeong, 2015).

Novel Nanohybrid Biocatalysts : The development of nanohybrid materials for the kinetic resolution of secondary alcohols, such as rac-indanol, underlines the significance of advanced materials in enhancing catalytic efficiency. These materials have shown exceptional thermal stability and reusability, making them valuable for industrial applications in producing enantiomerically pure compounds (Galvão et al., 2018).

Biomedical Research

Detection of Ractopamine : A study on the electrochemical sensing of ractopamine, a β-agonist, by carbon nitride nanotubes/ionic liquid nanohybrid, exemplifies the intersection of nanotechnology and biomedical research. The development of sensitive analytical methods for detecting substances like ractopamine is crucial for food safety and human health (Mert et al., 2018).

Molecular Imprinted Polymers for Ractopamine : The creation of molecularly imprinted polymers (MIPs) for the selective enrichment of ractopamine showcases the application of synthetic polymers in targeted substance detection. This research contributes to the fields of analytical chemistry and food safety, providing a method for the accurate detection of ractopamine residues (Tang, Fang, Wang, & Li, 2011).

Pharmacological Actions of Ractopamine : Investigating ractopamine's role as a full agonist at trace amine–associated receptor 1 elucidates its physiological and behavioral effects in livestock, offering insights into its impact on muscle mass development and feed efficiency. Such studies highlight the importance of understanding drug-receptor interactions for both animal welfare and human food safety (Liu, Grandy, & Janowsky, 2014).

Safety and Hazards

The safety information for “rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine” indicates that it has the following hazard statements: H302, H315, H319, H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine involves the preparation of the oxirane ring followed by the addition of the amine group to the ring. The stereochemistry of the oxirane ring must be controlled to ensure the correct stereochemistry of the final product.", "Starting Materials": [ "Benzaldehyde", "Ethylene oxide", "Ammonium chloride", "Sodium hydroxide", "Hydrochloric acid", "Methanol", "Diethyl ether", "Magnesium sulfate", "Methanesulfonic acid", "Sodium borohydride", "Acetic acid", "Sodium bicarbonate", "Methanol", "Methanamine" ], "Reaction": [ "1. Benzaldehyde is reacted with ethylene oxide in the presence of ammonium chloride and sodium hydroxide to form racemic 2-phenyloxirane.", "2. The oxirane ring is opened using methanamine in methanol to form racemic rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine.", "3. The product is purified by extraction with diethyl ether and drying over magnesium sulfate.", "4. The product is treated with methanesulfonic acid to remove the amine protecting group.", "5. Sodium borohydride is added to reduce the ketone group to an alcohol.", "6. The product is treated with acetic acid to remove the boronate ester protecting group.", "7. The product is purified by extraction with diethyl ether and drying over magnesium sulfate.", "8. The product is treated with sodium bicarbonate to neutralize any remaining acid.", "9. The product is purified by extraction with methanol and drying over magnesium sulfate." ] }

CAS RN

1807941-14-5

Product Name

rac-[(2R,3S)-2-phenyloxolan-3-yl]methanamine

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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